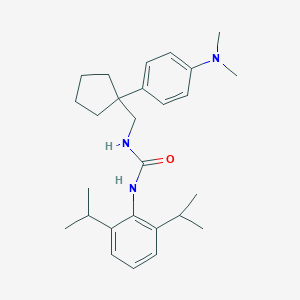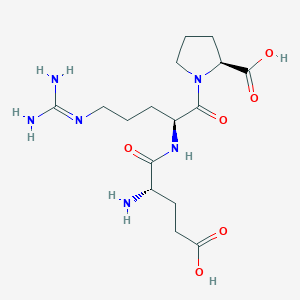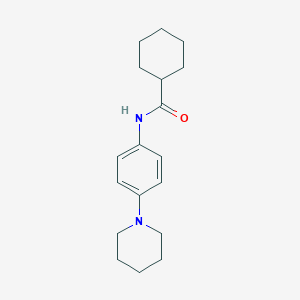
S-(3-Chloro-2-propenyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-Chloro-2-propenyl)cysteine, commonly known as CP, is a natural amino acid derivative found in garlic. Garlic has been used for medicinal purposes for centuries, and the active ingredient responsible for its therapeutic effects is believed to be CP. CP has been extensively studied for its potential health benefits, including its anticancer, antioxidant, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of CP is not fully understood, but it is believed to work by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. CP has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can damage DNA and contribute to cancer development. CP has also been shown to activate various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CP can inhibit the activity of various enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase. CP has also been shown to activate various genes involved in cell cycle regulation and apoptosis, such as p53 and Bax.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CP in lab experiments is its relatively low cost and availability. CP can be synthesized from garlic extract using a variety of methods, and it is readily available from commercial sources. However, one of the limitations of using CP in lab experiments is its potential instability and variability. CP can degrade over time and under certain conditions, which can affect its activity and potency.
Orientations Futures
There are many potential future directions for research on CP. One area of interest is its potential as a chemopreventive agent, which could help prevent the development of cancer in high-risk populations. Another area of interest is its potential as a therapeutic agent for various diseases, such as cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of CP and its potential as a therapeutic agent.
Méthodes De Synthèse
CP can be synthesized from garlic extract using a variety of methods, including acid hydrolysis, enzymatic hydrolysis, and chemical synthesis. The most common method involves enzymatic hydrolysis, which involves the use of an enzyme called alliinase to break down alliin, a precursor molecule found in garlic, into CP and other sulfur-containing compounds.
Applications De Recherche Scientifique
CP has been the subject of numerous scientific studies investigating its potential health benefits. One of the most promising areas of research is its anticancer properties. Studies have shown that CP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. CP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its anticancer properties.
Propriétés
Numéro CAS |
138876-21-8 |
|---|---|
Nom du produit |
S-(3-Chloro-2-propenyl)cysteine |
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
195.67 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(Z)-3-chloroprop-2-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10ClNO2S/c7-2-1-3-11-4-5(8)6(9)10/h1-2,5H,3-4,8H2,(H,9,10)/b2-1-/t5-/m0/s1 |
Clé InChI |
RUBNRLJEHIJVHG-ZONQLWFESA-N |
SMILES isomérique |
C(/C=C\Cl)SC[C@@H](C(=O)O)N |
SMILES |
C(C=CCl)SCC(C(=O)O)N |
SMILES canonique |
C(C=CCl)SCC(C(=O)O)N |
Synonymes |
S-(3-chloro-2-propenyl)cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
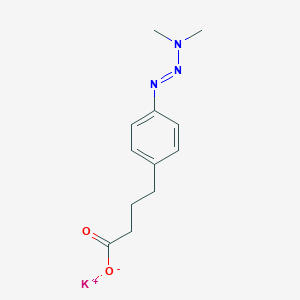
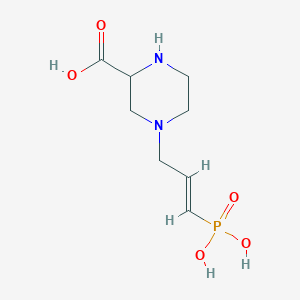
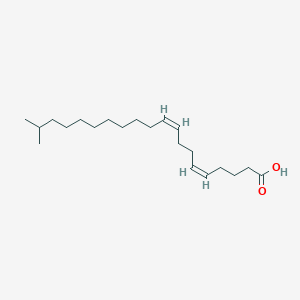
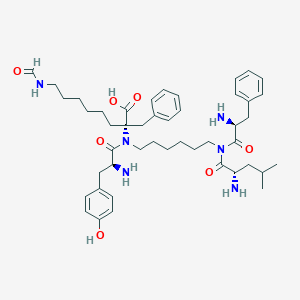
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)

